Dibromsalan is derived from salicylanilide through a bromination reaction, which selectively introduces bromine atoms into the aromatic structure. This compound falls under the category of antimicrobial agents and has applications in various scientific fields, including veterinary medicine and agricultural research .
The synthesis of dibromsalan involves the bromination of salicylanilide, typically using bromine in a controlled environment to ensure selective substitution at the desired positions on the aromatic ring. The reaction conditions must be optimized to achieve high yields while minimizing by-products. The process can be summarized as follows:
The synthesis generally requires careful handling due to the reactive nature of bromine and the need for precise control over reaction conditions to avoid over-bromination.
Dibromsalan features a complex molecular structure that includes:
The structural representation can be illustrated as follows:
The presence of halogens significantly affects its physical and chemical properties, enhancing its antimicrobial efficacy .
Dibromsalan is involved in various chemical reactions, including:
These reactions are essential for modifying dibromsalan's properties for specific applications in research and industry .
Dibromsalan exerts its antimicrobial effects primarily through the disruption of cell membrane integrity in microorganisms. The proposed mechanism involves:
Research indicates that dibromsalan's effectiveness varies depending on the type of microorganism and environmental conditions, with ongoing studies aimed at elucidating its precise molecular targets .
Dibromsalan possesses several notable physical and chemical properties:
These properties are crucial for determining its suitability for various applications in pharmaceuticals and agriculture .
Dibromsalan has diverse applications across multiple scientific domains:
The versatility of dibromsalan underscores its importance in both research settings and practical applications within agriculture and medicine .
Dibromsalan is systematically identified as 5-bromo-N-(4-bromophenyl)-2-hydroxybenzamide, reflecting the precise positioning of its constituent atoms and functional groups. Its molecular formula is C₁₃H₉Br₂NO₂, yielding a molecular weight of 371.02 g/mol [5] [9]. This places it within the broader family of salicylanilides, characterized by a benzamide backbone linking a salicylic acid-derived moiety (Ring A) and an aniline-derived moiety (Ring B).
Table 1: Fundamental Chemical Identifiers and Physicochemical Properties of Dibromsalan
| Property | Value | Source/Reference |
|---|---|---|
| Systematic Name | 5-Bromo-N-(4-bromophenyl)-2-hydroxybenzamide | [5] [8] |
| CAS Registry Number | 87-12-7 | [5] [8] |
| Molecular Formula | C₁₃H₉Br₂NO₂ | [5] [8] |
| Molecular Weight | 371.02 g/mol | [5] [8] |
| Canonical SMILES | OC1=CC=C(Br)C=C1C(=O)NC2=CC=C(Br)C=C2 | [8] |
| InChI Key | CTFFKFYWSOSIAA-UHFFFAOYSA-N | [8] [9] |
| Melting Point | 241.5 °C | |
| XLogP3 | 4.7 | |
| Hydrogen Bond Donor Count | 2 (Phenolic OH, Amide NH) | |
| Hydrogen Bond Acceptor Count | 2 (Amide C=O, Phenolic O) |
Dibromsalan emerged during a period of intense exploration of halogenated phenols and anilides for antimicrobial applications, particularly in the 1950s and 1960s. Synthesized as part of efforts to enhance the potency of the simpler salicylanilide scaffold, its dual bromine substitution was strategically designed to boost lipid solubility and membrane-disrupting capabilities, targeting a broad spectrum of pathogens [5] [6].
Table 2: Historical Trajectory and Anti-infective Scope of Dibromsalan
| Period/Era | Key Developments & Findings | Target Pathogens/Applications | Outcome/Limitations |
|---|---|---|---|
| 1950s-1960s | Synthesis & Initial Screening; Explored as topical and systemic agent | Broad-spectrum bacteria, Fungi, M. tuberculosis, M. leprae, Candida spp. | Demonstrated in vitro activity; Mixed results in vivo; Photosensitivity identified |
| 1960s-1970s | Incorporated into some commercial soaps/disinfectants; Vet use explored | Skin microbiota; Parasites (e.g., Fasciola hepatica in sheep) | Gained limited topical/vet use; Photosensitivity reports increased |
| Post-1975 | FDA Ban in Cosmetics (CFR 700.15) | N/A | Removal from cosmetic & topical OTC anti-infective markets; Restricted to research |
Dibromsalan is a defined member of the halogenated salicylanilide chemical family. This class comprises derivatives of salicylanilide (2-hydroxy-N-phenylbenzamide) where one or more hydrogen atoms on the aromatic rings are replaced by halogens (primarily chlorine, bromine, or iodine). Its specific position is characterized by its bromination pattern (4',5-dibromo) and its resulting biological and physicochemical profile relative to other prominent members of the class [7] [10].
CAS No.: 2134602-45-0
CAS No.: 15978-08-2
CAS No.: 152405-02-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9